1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
Overview
Description
1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a ligand in biochemical assays, aiding in the study of protein-ligand interactions.
Industry: It may find applications in the development of new pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one typically involves multi-step procedures. The synthetic route often starts with the preparation of the piperazine core, followed by the introduction of the benzyl and isopropyl groups. The final step involves the incorporation of the trifluoroethanone moiety. Common reagents used in these reactions include benzyl chloride, isopropylamine, and trifluoroacetic anhydride. Reaction conditions may vary, but they generally involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups, using reagents such as sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine core. The trifluoroethanone moiety may enhance its binding affinity and specificity. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one include other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(2-Pyridyl)piperazine: Investigated for its role as a serotonin receptor agonist.
What sets this compound apart is the presence of the trifluoroethanone group, which may confer unique chemical and biological properties .
Properties
IUPAC Name |
1-(4-benzyl-3-propan-2-ylpiperazin-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-12(2)14-11-21(15(22)16(17,18)19)9-8-20(14)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFOHHXNTOKXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1CC2=CC=CC=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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